(1H-2-Benzothiopyran-1-yl)(phenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-2-Benzothiopyran-1-yl)(phenyl)methanone typically involves the reaction of a benzothiopyran derivative with a phenylmethanone derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzothiopyran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1H-2-Benzothiopyran-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted benzothiopyrans
Scientific Research Applications
(1H-2-Benzothiopyran-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in industrial applications such as the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (1H-2-Benzothiopyran-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(1-phenyl-1H-2-benzothiopyran-1-yl)methanone
- Phenyl(1-propyl-1H-2-benzothiopyran-1-yl)methanone
Uniqueness
Compared to similar compounds, (1H-2-Benzothiopyran-1-yl)(phenyl)methanone stands out due to its specific structural features and reactivity. The presence of both the benzothiopyran and phenyl groups imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance in scientific research.
Properties
CAS No. |
54328-60-8 |
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Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1H-isothiochromen-1-yl(phenyl)methanone |
InChI |
InChI=1S/C16H12OS/c17-15(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-18-16/h1-11,16H |
InChI Key |
HNWKOUAWWJSVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3C=CS2 |
Origin of Product |
United States |
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